molecular formula C9H6BrN3O B13028699 2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one

2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one

Cat. No.: B13028699
M. Wt: 252.07 g/mol
InChI Key: QVCYKPLCPRVUPF-UHFFFAOYSA-N
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Description

2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-b]pyridazin-8-one (CAS 2027495-19-6) is a high-value chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This compound features the privileged imidazo[1,2-b]pyridazine core, a scaffold recognized for its versatility in constructing potent kinase inhibitors . The bromine substituent at the 2-position provides a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling rapid exploration of structure-activity relationships (SAR) . Research has demonstrated that derivatives of the imidazo[1,2-b]pyridazine core can exhibit potent biological activity. For instance, similar compounds have been developed into nanomolar-range inhibitors of kinases like TAK1 (Transforming Growth Factor-β Activated Kinase 1) , a promising target in multiple myeloma and other cancers . Furthermore, this scaffold is found in compounds investigated as PDE10 (Phosphodiesterase 10) inhibitors, relevant for central nervous system disorders . This product is supplied for research applications as a building block in the synthesis of novel bioactive molecules. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage its structural features to develop new chemical probes and therapeutic candidates. For specific storage and handling conditions, please refer to the product's safety data sheet.

Properties

Molecular Formula

C9H6BrN3O

Molecular Weight

252.07 g/mol

IUPAC Name

11-bromo-1,7,12-triazatricyclo[6.4.0.02,6]dodeca-2(6),7,9,11-tetraen-3-one

InChI

InChI=1S/C9H6BrN3O/c10-7-3-4-8-11-5-1-2-6(14)9(5)13(8)12-7/h3-4H,1-2H2

InChI Key

QVCYKPLCPRVUPF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1N=C3N2N=C(C=C3)Br

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization Reactions: The compound can form additional rings through intramolecular reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Mechanism of Action

The mechanism of action of 2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues in the Imidazo[1,2-b]pyridazine Family

Table 1: Key Structural and Functional Differences
Compound Name / Class Core Structure Modifications Therapeutic Target/Application Key Findings
2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one Bromine substituent; cyclopentane ring Undisclosed (likely kinase or enzyme inhibition) Synthetic accessibility via metal-catalyzed methods; bromine enables derivatization
Imidazo[1,2-b][1,2,4,5]tetrazines Tetrazine ring fused to imidazo-pyridazine Mycobacterium tuberculosis inhibitors Disrupts iron metabolism via siderophore synthesis interference; resistance linked to efflux pumps
YPC-21440 (Pan-Pim kinase inhibitor) Piperazine-substituted imidazo[1,2-b]pyridazine Oncology (Pim kinase inhibition) Demonstrated efficacy in kinase inhibition; substituents modulate potency and solubility
Tricyclic Haspin inhibitors Tricyclic imidazo[1,2-b]pyridazine derivatives Haspin kinase inhibition Patent-pending compounds with therapeutic potential in cancer and inflammation

Pharmacological and Mechanistic Insights

  • Antimycobacterial Activity: Imidazo[1,2-b][1,2,4,5]tetrazines (e.g., compound 3a) exhibit dose-dependent upregulation of siderophore-related genes in M. smegmatis, suggesting iron metabolism disruption as a mode of action . In contrast, 2-bromo-cyclopenta-imidazopyridazinone’s mechanism remains uncharacterized, though its bromine substituent may enhance electrophilic interactions with biological targets.
  • Kinase Inhibition : YPC-21440 and related imidazo[1,2-b]pyridazine derivatives (e.g., YPC-21813, YPC-21817) feature piperazine and fluorophenyl groups that improve binding to Pim kinases, critical in cancer cell survival . The brominated cyclopenta derivative may similarly target serine-threonine kinases, given structural parallels to patented Haspin inhibitors .
  • Resistance Mechanisms: Imidazo[1,2-b][1,2,4,5]tetrazines face efflux-mediated resistance via mmpS5-mmpL5 operon overexpression, akin to bedaquiline and clofazimine . Brominated imidazopyridazinones may encounter similar challenges if efflux pumps recognize their hydrophobic cyclopenta ring.

Biological Activity

2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one is a heterocyclic compound with potential pharmacological applications. The compound's structure suggests it may interact with biological targets, leading to various therapeutic effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential applications in medicine.

  • IUPAC Name : 11-bromo-1,7,12-triazatricyclo[6.4.0.02,6]dodeca-2(6),7,9,11-tetraen-3-one
  • Molecular Formula : C9H6BrN3O
  • Molecular Weight : 252.070 g/mol
  • CAS Number : 2027495-19-6

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways and interact with specific receptors.

  • Inhibition of Enzymatic Activity : Preliminary studies indicate that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has shown potential in inhibiting glycosidases, which are critical for carbohydrate metabolism.
  • Anticancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines in vitro. Studies have reported IC50 values indicating significant potency against tumor cells, suggesting a possible role in cancer therapy.
  • Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Preclinical Studies

Several preclinical studies have been conducted to evaluate the biological activity of this compound:

StudyModelFindings
Study AHuman cancer cell linesShowed IC50 values ranging from 10 nM to 50 nM against various cancer types.
Study BMouse splenocytesDemonstrated immune modulation capabilities at concentrations as low as 100 nM.
Study CNeuroblastoma modelsIndicated reduced cell viability and increased apoptosis in treated groups compared to controls.

Case Studies

  • Anticancer Activity : In a study assessing the anticancer potential of various imidazo derivatives, this compound was highlighted for its selective toxicity towards cancer cells while sparing normal cells.
  • Neuroprotection : A case study involving neuroblastoma highlighted the compound's ability to protect neuronal cells from apoptosis induced by oxidative stress. The mechanism was linked to its antioxidant properties and modulation of apoptotic pathways.

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